N-[(1H-indol-5-yl)methyl]acetamide chemical properties
N-[(1H-indol-5-yl)methyl]acetamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(1H-indol-5-yl)methyl]acetamide is an indole derivative with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, appearing in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted chemical properties of N-[(1H-indol-5-yl)methyl]acetamide, its synthesis, and potential biological relevance based on related compounds.
Chemical Properties
While specific experimental data for N-[(1H-indol-5-yl)methyl]acetamide is limited in publicly available literature, its properties can be inferred from its structure and data from closely related analogs.
Structure and Identification
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IUPAC Name: N-[(1H-indol-5-yl)methyl]acetamide
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Molecular Formula: C₁₁H₁₂N₂O
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Molecular Weight: 188.23 g/mol
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CAS Number: Not assigned.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
Synthesis
A definitive, published protocol for the synthesis of N-[(1H-indol-5-yl)methyl]acetamide is not available. However, a logical synthetic route would involve the acetylation of (1H-indol-5-yl)methanamine. This precursor is documented and its properties are available in the PubChem database (CID 54791).[2]
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for N-[(1H-indol-5-yl)methyl]acetamide.
Caption: Proposed synthesis of N-[(1H-indol-5-yl)methyl]acetamide.
Experimental Protocol (Hypothetical)
Based on general procedures for N-acetylation of primary amines, a likely experimental protocol is as follows:
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Dissolution: Dissolve (1H-indol-5-yl)methanamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.
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Acetylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
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Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-[(1H-indol-5-yl)methyl]acetamide.
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Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Spectral Data (Predicted)
While experimental spectra for N-[(1H-indol-5-yl)methyl]acetamide are not available, predicted spectral characteristics can be inferred.
¹H NMR
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene bridge protons, and the acetyl group protons.
¹³C NMR
The carbon NMR spectrum would display signals corresponding to the eight unique carbons of the indole ring, the methylene carbon, the carbonyl carbon, and the methyl carbon of the acetamide group.
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.
Potential Biological Activity and Signaling Pathways
The biological activity of N-[(1H-indol-5-yl)methyl]acetamide has not been explicitly reported. However, the indole acetamide scaffold is present in numerous compounds with significant pharmacological properties.
Anticancer Activity
Many indole derivatives exhibit anticancer properties through various mechanisms. For instance, related N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
The following diagram illustrates a simplified signaling pathway for apoptosis that could be influenced by indole acetamide derivatives.
Caption: Potential mechanism of anticancer activity.
Conclusion
N-[(1H-indol-5-yl)methyl]acetamide is a molecule of interest due to its indole core structure, which is prevalent in many biologically active compounds. While direct experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and potential properties based on established chemical principles and data from closely related analogs. Further research is warranted to fully characterize its chemical and biological profile, which could unveil novel therapeutic applications.
References
- 1. N-(2-methyl-1H-indol-5-yl)acetamide CAS#: 91350-16-2 [m.chemicalbook.com]
- 2. (1H-indol-5-yl)methanamine | C9H10N2 | CID 54791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
